molecular formula C6H8N4O3 B8559862 2-(5-Nitro-pyrazin-2-ylamino)-ethanol

2-(5-Nitro-pyrazin-2-ylamino)-ethanol

Cat. No. B8559862
M. Wt: 184.15 g/mol
InChI Key: SRZPMKKVUTYUIQ-UHFFFAOYSA-N
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Patent
US07132425B2

Procedure details

A mixture of 2-bromo-5-nitropyrazine (500 mg, 2.45 mmol) and ethanolamine (225 mg, 3.67 mmol) in methanol (15 mL) was stirred at 25° C. for 5 h. After such time, the reaction was concentrated in vacuo. Biotage chromatography (FLASH 40S, Silica, 20/80 hexanes/ethyl acetate to 97/3 ethyl acetate/methanol) afforded 2-(5-nitro-pyrazin-2-ylamino)-ethanol (375 mg, 83%) as a yellow solid: mp 157.5–159.8° C.; EI-HRMS m/e calcd for C6H8N4O3 (M+) 184.0596, found 184.0603.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
225 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[N:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][N:3]=1.[CH2:11]([CH2:13][NH2:14])[OH:12]>CO>[N+:8]([C:5]1[N:6]=[CH:7][C:2]([NH:14][CH2:13][CH2:11][OH:12])=[N:3][CH:4]=1)([O-:10])=[O:9]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=NC=C(N=C1)[N+](=O)[O-]
Name
Quantity
225 mg
Type
reactant
Smiles
C(O)CN
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
was stirred at 25° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After such time, the reaction was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
Name
Type
product
Smiles
[N+](=O)([O-])C=1N=CC(=NC1)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 375 mg
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 83.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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